3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has demonstrated that pyrazolopyrimidine derivatives, including structures similar to the one you're interested in, exhibit significant anticancer and anti-inflammatory activities. These compounds have been synthesized and evaluated against various cancer cell lines, showing potential as anticancer agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory properties (Rahmouni et al., 2016). Similarly, other studies have focused on the synthesis of novel pyrazolopyrimidine derivatives with potential antimicrobial and anticancer activities, highlighting their versatility in medicinal chemistry (Hafez et al., 2016).
Antimicrobial Activities
The antimicrobial properties of pyrazolopyrimidine derivatives have been a significant focus of research. For instance, Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moiety and evaluated their antimicrobial activities, finding that several derivatives showed activity surpassing that of the reference drug (Alsaedi et al., 2019). This suggests that these compounds could serve as a basis for developing new antimicrobial agents.
Synthesis and Characterization Techniques
The synthesis of pyrazolopyrimidine derivatives has been explored through various methodologies, including regioselective synthesis and one-pot synthesis techniques, to create highly substituted derivatives. For example, Kaping et al. (2020) reported a three-step, one-pot regioselective synthesis of pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation, demonstrating the efficiency of novel synthesis approaches (Kaping et al., 2020).
Enzyme Inhibition for Disease Treatment
Pyrazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as tyrosine kinases, which are crucial in cancer cell proliferation. Research in this area aims to develop compounds that can selectively inhibit these enzymes, potentially leading to effective cancer therapies. For instance, Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives that inhibited isolated Src and cell line proliferation, acting as antiproliferative agents through the inhibition of Src phosphorylation (Carraro et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a significant alteration in cell cycle progression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. By disrupting the normal function of CDK2, the compound interferes with the phosphorylation of key components necessary for cell proliferation . This disruption can lead to cell cycle arrest and apoptosis, particularly in tumor cells .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Related pyrazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation . This suggests that 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
In terms of cellular effects, related compounds have shown cytotoxic activities against various cell lines . Therefore, it’s plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2, suggesting a potential mechanism of action
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-24(26-17)23(18(2)27-30)20-10-6-7-11-21(20)25/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJKYIHUBJOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.